molecular formula C10H12O3 B1346572 2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 2211-94-1

2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No.: B1346572
CAS No.: 2211-94-1
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenoxy)methyl]oxirane, also known as 2,3-Epoxypropyl p-methoxyphenyl ether or Glycidyl 4-methoxyphenyl ether, is an epoxy monomer with the molecular formula C10H12O3 (IUPAC name: Oxirane, [(4-methoxyphenoxy)methyl]-) . Structurally, it consists of an oxirane (epoxide) ring substituted with a methoxyphenoxymethyl group. This compound is characterized by its low melt viscosity, making it suitable for applications requiring high fluidity during processing, such as in microelectronics encapsulation, epoxy resins, coatings, and adhesives .

Crystallographic studies reveal a monoclinic crystal system (space group Pc) with unit cell parameters:

  • a = 21.261 Å, b = 7.3103 Å, c = 6.1322 Å, β = 93.59°
  • Density: 1.363 Mg m⁻³, melting point: 438 K .
    The compound exhibits disorder in its epoxy rings, resolved into two positions with occupancies of 0.638:0.362 and 0.797:0.203 .

Preparation Methods

Synthetic Routes

Base-Catalyzed Epoxidation Using Epichlorohydrin

This is one of the most common methods for synthesizing 2-[(4-Methoxyphenoxy)methyl]oxirane. The reaction involves the use of a base to catalyze the epoxidation of a precursor alcohol.

Reaction Steps:

  • Reactants:
    • 4-Methoxyphenol
    • Epichlorohydrin
    • Sodium hydroxide (as a base)
  • Mechanism:
    • The reaction begins with the deprotonation of 4-methoxyphenol by sodium hydroxide to form the phenoxide ion.
    • The phenoxide ion reacts with epichlorohydrin to form an intermediate.
    • Cyclization of the intermediate leads to the formation of the oxirane ring.
  • Conditions:
    • Reaction temperature: Typically maintained at moderate levels to prevent side reactions.
    • Solvent: Water or an organic solvent like ethyl acetate.
  • Yield: High yields are reported under optimized conditions.

Reaction Equation:
$$
\text{C}7\text{H}8\text{O}2 + \text{C}3\text{H}5\text{ClO} \xrightarrow[\text{NaOH}]{\text{Solvent}} \text{C}{10}\text{H}{12}\text{O}3
$$

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are used to enhance efficiency and scalability.

Key Features:

  • Catalysts: Industrial methods may employ specialized catalysts for higher selectivity.
  • Automation: Automated systems ensure precise control over temperature, pressure, and reactant flow rates.
  • Purification: Advanced purification techniques such as distillation or chromatography are applied to achieve high-purity products.

Reaction Conditions and Optimization

Reaction Parameters

The synthesis process is sensitive to several parameters that affect yield and purity:

  • Temperature: Controlled to avoid decomposition of intermediates.
  • pH: Maintained within an optimal range for base-catalyzed reactions.
  • Reaction Time: Excessive reaction time can lead to side products.

Solvent Selection

Common solvents include:

  • Ethyl acetate: Facilitates separation and purification.
  • Water: Used in aqueous base-catalyzed reactions.

Alternative Methods

Use of Other Epoxidizing Agents

Instead of epichlorohydrin, other epoxidizing agents such as peracids or hydrogen peroxide can be used in specific cases. These methods may offer advantages in terms of environmental safety or reaction simplicity but are less common industrially.

Data Table: Reaction Summary

Parameter Details
Reactants 4-Methoxyphenol, Epichlorohydrin
Catalyst/Base Sodium hydroxide
Solvent Water or ethyl acetate
Temperature Range Moderate (e.g., 50–85°C)
Reaction Time Typically 0.5–2 hours
Yield High (up to 92% under optimized conditions)

Notes on Preparation

  • Purity Considerations: The final product's purity is critical for its applications in organic synthesis and industrial processes, necessitating thorough purification steps such as washing with brine and drying over magnesium sulfate.

  • Safety Precautions: Proper handling of reactive agents like epichlorohydrin is essential due to its potential toxicity and volatility.

  • Scalability: While lab-scale synthesis focuses on precision, industrial methods prioritize cost-effectiveness and environmental compliance.

Biological Activity

2-[(4-Methoxyphenoxy)methyl]oxirane, also known as (2S)-2-[(4-methoxyphenoxy)methyl]oxirane, is a compound characterized by its epoxide structure, which includes a three-membered cyclic ether known as an oxirane ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of approximately 180.2 g/mol. The compound belongs to the class of aromatic ethers and epoxides, and while its primary applications have been in organic synthesis, emerging research suggests potential biological activities worth exploring.

Potential Biological Properties

The biological activity of this compound has not been extensively studied; however, there are indications that it may exhibit significant pharmacological properties. The presence of the oxirane ring and the aromatic methoxy group suggest potential interactions with biological macromolecules, which could lead to various biological activities such as:

  • Antitumor Activity : Epoxides are known to interact with nucleophilic sites in DNA and proteins, potentially leading to antitumor effects.
  • Antibacterial and Antifungal Properties : Compounds containing epoxide groups often demonstrate antibacterial and antifungal activities due to their reactivity with microbial cellular components.

Interaction with Protein Kinase C

Research indicates that this compound may modulate protein kinase C (PKC), an enzyme crucial for cell signaling pathways related to cancer and other diseases. Structural variations in this compound can influence its binding affinity to PKC, suggesting its potential as a lead compound for therapeutic development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its potential biological activity:

Compound NameStructureBiological Activity
EugenolEugenol StructureExhibits antibacterial activity against H. pylori with MIC values of 32–64 µg/mL .
RanolazineRanolazine StructureKnown for its cardiovascular effects; serves as an intermediate in related compounds .
Other EpoxidesVariousGenerally show antitumor and antibacterial properties due to their reactivity with biological systems.

Ongoing Research Directions

Current investigations are focusing on:

  • Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with PKC and other cellular targets.
  • Therapeutic Applications : Exploring its potential use in cancer therapy or as an antibacterial agent through further synthesis and testing of derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(4-Methoxyphenoxy)methyl]oxirane to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic epoxide ring-opening or glycidylation of 4-methoxyphenol derivatives. For example, analogous compounds like 2-[(4-fluorophenoxy)methyl]oxirane are synthesized via Williamson ether synthesis using epichlorohydrin and substituted phenols under alkaline conditions (e.g., NaOH, 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . Reaction time (12–24 hrs) and stoichiometric control of epichlorohydrin are critical to minimize side products like di-epoxides .

Q. Which spectroscopic techniques are most effective for characterizing the epoxide group and aromatic substituents in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The epoxide protons (δ 3.1–4.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. Aromatic protons from the 4-methoxyphenoxy moiety appear as doublets (δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Epoxide ring C-O-C stretching (1250–950 cm⁻¹) and methoxy C-O (2850–2800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂O₃ at m/z 192.15) from fragmentation patterns .

Q. How can chromatographic methods be optimized to separate this compound from its synthetic byproducts?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts like unreacted phenols or di-epoxides. For GC-MS analysis, derivatization (e.g., silylation) enhances volatility. TLC (silica, 7:3 hexane/ethyl acetate) with iodine staining provides rapid purity checks .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, nitro-substitution) influence the reactivity of this compound derivatives?

  • Methodological Answer :

Substituent Effect on Reactivity Reference
Fluoro (para)Increases electrophilicity of epoxide, accelerating nucleophilic ring-opening
Nitro (ortho)Enhances electron-withdrawing effects, stabilizing transition states in SN2 reactions
  • Computational modeling (DFT, Gaussian 09) predicts regioselectivity by analyzing LUMO localization on the epoxide .

Q. What computational strategies predict the regioselectivity of ring-opening reactions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic attacks at either epoxide carbon. Solvent effects (e.g., DMSO vs. THF) are modeled using the PCM framework. For example, methoxy groups at the para position direct nucleophiles to the less hindered epoxide carbon due to steric and electronic effects .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

  • Methodological Answer :

  • Acidic Conditions : Epoxide ring undergoes acid-catalyzed hydrolysis to diols (e.g., 1,2-diol derivatives at pH < 3) .
  • Basic Conditions : Base-induced polymerization occurs above 100°C, forming polyether networks .
  • Thermal Stability : TGA-DSC shows decomposition onset at ~200°C, with volatilization peaks at 298.8°C (consistent with boiling point data) .

Q. What in vitro assays evaluate the cytotoxicity of this compound derivatives for pharmacological applications?

  • Methodological Answer :

  • MTT Assay : Tests mitochondrial activity in HEK-293 or HepG2 cells exposed to 0.1–100 µM derivatives for 24–48 hrs.
  • ROS Detection : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress induced by epoxide metabolites .
  • SAR studies correlate substituent electronegativity (e.g., fluoro > methoxy) with increased cytotoxicity .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) of this compound analogs?

  • Methodological Answer : Cross-validate data using pure standards and controlled conditions. For example, boiling points for analogs like 2-[(4-ethenylphenoxy)methyl]oxirane vary between 298.8°C (experimental) and 290–305°C (predicted via Antoine equation). Calorimetry (DSC) under inert atmosphere reduces oxidative degradation artifacts .

Q. Experimental Design

Q. What strategies minimize diastereomer formation during asymmetric synthesis of chiral this compound derivatives?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s salen-Co(III)) for kinetic resolution during epoxidation. Polarimetry and chiral HPLC (Chiralpak AD-H column) confirm enantiomeric excess (>95%) .

Q. How can photooxidation pathways of this compound be studied under UV irradiation?

  • Methodological Answer : Irradiate solutions (acetonitrile/water) with UV-C (254 nm) and monitor degradation via LC-MS. Trapping experiments with TEMPO identify radical intermediates. Quantum yield calculations compare photostability to fluorinated analogs .

Q. Structural and Functional Analysis

Q. What role does the methoxy group play in the electronic structure of this compound?

  • Methodological Answer : Hammett substituent constants (σₚ = -0.27 for -OCH₃) indicate electron-donating effects, lowering the epoxide’s LUMO energy and enhancing electrophilicity. NBO analysis (Gaussian 09) confirms charge redistribution from the methoxy oxygen to the epoxide ring .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural Features

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Notes
2-[(4-Methoxyphenoxy)methyl]oxirane C10H12O3 Methoxyphenoxymethyl Disordered epoxy rings, planar biphenyl dihedral angle (3.34°)
2-(4-Ethyl-3-methoxybenzyl)oxirane C12H16O2 Ethyl-methoxybenzyl Derived from methyl eugenol; floral odor
2-[(4-Nitrophenoxy)methyl]oxirane C9H9NO4 Nitrophenoxymethyl Electron-withdrawing nitro group enhances reactivity
2-(4-Methylphenyl)oxirane C9H10O p-Tolyl Simpler structure; molecular weight 134.18 g/mol
Epoxy-HOSME Variable Long-chain fatty acid esters Oxirane value: 5.2/4.5; used as PVC plasticizer
2-[[4-[(4-Methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]oxirane C27H24O3 Naphthalene-methoxyphenyl Bulky substituents reduce solubility

Physical and Chemical Properties

Property This compound 2-(4-Ethyl-3-methoxybenzyl)oxirane Epoxy-HOSME
Molecular Weight 164.2 g/mol (monomer) 192.26 g/mol ~340 g/mol
Melting Point 438 K Not reported Liquid
Odor Not reported Floral, fresh, lime-like Odorless
Reactivity Epoxide ring-opening reactions Stable under basic conditions Reacts with acids/alcohols to form estolides

Key Research Findings

Steric and Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the oxirane ring, while electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity .

Odor Modulation: Substitution on methyl eugenol derivatives alters odor profiles (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane vs. 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol) .

Polymer Compatibility : Bulky substituents (e.g., naphthalene in ) reduce crystallinity, improving compatibility in composite materials.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305536
Record name 4-Methoxyphenyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-94-1
Record name 4-Methoxyphenyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2,3-epoxypropoxy)-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2211-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2211-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxyphenyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropyl 4'-methoxyphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(4-Methoxyphenoxy)methyl]oxirane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY25P7XTV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of NaOH (0.35 g) in 10 mL of water was added to a mixture of 4-methoxyphenol (1.10 g, 8.5 mmol) and epichlorohydrin (0.80 mL, 10.2 mmol). The mixture was heated at 100° C. for 3 h. After cooling, the mixture is taken up with AcOEt (50 mL). The organic phase was separated, washed with brine, dried over Na2SO4 and evaporated under reduced pressure. The crude residue was chromatographed (Petroleum ether/AcOEt, 4:1, as eluent) to afford pure compound in 48% yield. 1H NMR (CDCl3): δ 2.73-2.75 (m, 1H), 2.89 (app t, 1H), 3.31-3.36 (m, 1H), 3.76 (s, 3H), 3.88-3.93 (m, 1H), 4.14-4.20 (m, 1H), 6.81-6.88 (m, 4H).
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methoxyphenol (1.0 g, 8.0 mmol) and epichlorohydrin (3.7 g, 40.0 mmol) were dissolved in acetone (20 mL). K2CO3 (2.2 g, 16.0 mmol) was added and the mixture was heated at 70° C. for 24 h. The reaction mixture was concentrated in vacuo. The residue was dissolved 100 mL of EtOAc, washed with 100 mL water, dried over MgSO4 and filtered. The mixture was evaporated to dryness and the residue was purified using column chromatography (2:1, hexane:ethyl acetate) to afford compound 6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(4-Methoxyphenoxy)methyl]oxirane
2-[(4-Methoxyphenoxy)methyl]oxirane
2-[(4-Methoxyphenoxy)methyl]oxirane
2-[(4-Methoxyphenoxy)methyl]oxirane
2-[(4-Methoxyphenoxy)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.